molecular formula C27H26N2O4S B281484 N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE

N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE

Cat. No.: B281484
M. Wt: 474.6 g/mol
InChI Key: ZZJIJDJQISFCDX-UHFFFAOYSA-N
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Description

N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a sulfonyl group, a tetrahydrodibenzo[b,d]furan moiety, and an isonicotinamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the tetrahydrodibenzo[b,d]furan core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the isonicotinamide group: This step involves the coupling of the isonicotinamide moiety to the tetrahydrodibenzo[b,d]furan core, which can be facilitated by using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The sulfonyl and isonicotinamide groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs or treatments for various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The isonicotinamide moiety may also play a role in binding to molecular targets, influencing the compound’s overall biological activity. Further studies are needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE can be compared with other similar compounds, such as:

    N-[(4-isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide: This compound has a similar structure but with a butanamide group instead of an isonicotinamide group.

    N-[(4-isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide: This compound features a cyclohexanecarboxamide group, providing different chemical and biological properties.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C27H26N2O4S/c1-18(2)19-7-10-22(11-8-19)34(31,32)29(27(30)20-13-15-28-16-14-20)21-9-12-26-24(17-21)23-5-3-4-6-25(23)33-26/h7-18H,3-6H2,1-2H3

InChI Key

ZZJIJDJQISFCDX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Origin of Product

United States

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